[(4-Methoxythian-4-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxythian-4-yl)methylamine is a chemical compound with the molecular formula C8H17NOS It is a secondary amine that features a thian-4-yl group substituted with a methoxy group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methylamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia. This process can be facilitated by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are powerful and selective, making them suitable for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of (4-Methoxythian-4-yl)methylamine may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxythian-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced further to form simpler amines or other reduced products.
Substitution: The methoxy and methylamine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 or NaBH4 for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce simpler amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Methoxythian-4-yl)methylamine has several applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of biological processes and interactions.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which (4-Methoxythian-4-yl)methylamine exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in pain and mood regulation.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxythian-4-yl)methylamine can be compared with other secondary amines, such as:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share similar structural features but differ in their specific substituents and functional groups. (4-Methoxythian-4-yl)methylamine is unique due to its combination of a thian-4-yl group with methoxy and methylamine substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NOS |
---|---|
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
1-(4-methoxythian-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H17NOS/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
WHOUQBFJLVHSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCSCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.